Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate
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Overview
Description
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate is an organic compound characterized by the presence of ethyl, hydroxy, and diiodo functional groups attached to a benzenecarboximidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate typically involves the iodination of a hydroxybenzenecarboximidate precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The diiodo groups can be reduced to form a less halogenated derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-3,5-diiodobenzenecarboximidate.
Reduction: Formation of ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate.
Substitution: Formation of ethyl 4-hydroxy-3,5-dialkoxybenzenecarboximidate or similar derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and diiodo groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and biological activity.
Ethyl 4-hydroxy-3,5-dichlorobenzenecarboximidate:
Ethyl 4-hydroxy-3,5-difluorobenzenecarboximidate: Fluorine atoms confer unique properties, such as increased stability and different interaction profiles with biological targets.
This compound stands out due to the presence of iodine atoms, which impart distinct reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO2/c1-2-14-9(12)5-3-6(10)8(13)7(11)4-5/h3-4,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJQUPKTXMZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C(=C1)I)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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